

discovery and history of 2,3-Dichloroisobutyric acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dichloroisobutyric acid

Cat. No.: B081814

[Get Quote](#)

An In-depth Technical Guide to **2,3-Dichloroisobutyric Acid**: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

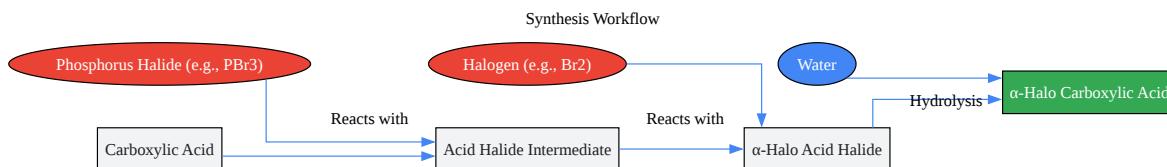
Introduction

2,3-Dichloroisobutyric acid, with the chemical formula C₄H₆Cl₂O₂, is a halogenated carboxylic acid.^[1] While not a widely known compound, it has been noted for its effects on plant physiology. This guide aims to provide a comprehensive overview of the available technical information regarding its discovery, history, chemical properties, and biological activities, with a focus on presenting quantitative data and experimental methodologies.

Chemical Properties

A summary of the key chemical and physical properties of **2,3-Dichloroisobutyric acid** is presented in the table below.

Property	Value	Source
Molecular Formula	C4H6Cl2O2	PubChem [1]
Molecular Weight	156.99 g/mol	PubChem [2]
IUPAC Name	2,3-dichloro-2-methylpropanoic acid	PubChem
CAS Registry Number	10411-52-6	CymitQuimica [3]
Synonyms	α,β -Dichloroisobutyric acid, 2,3-Dichloro-2-methylpropanoic acid	CymitQuimica [3]

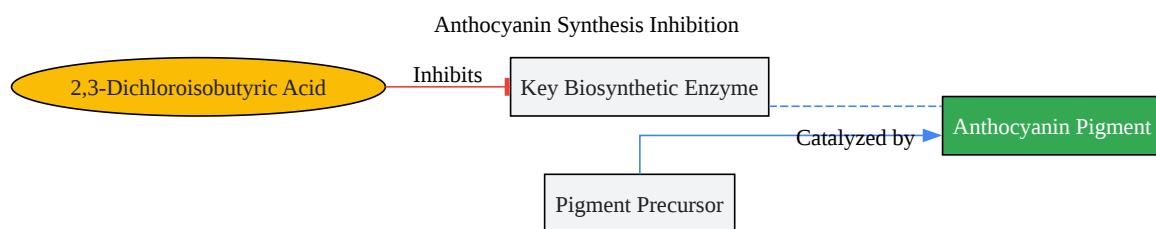

History of Discovery and Synthesis

Detailed historical information regarding the initial discovery and first synthesis of **2,3-Dichloroisobutyric acid** is not readily available in currently accessible scientific literature.

Early chemical literature from the 19th and 20th centuries does not provide a definitive record of its first preparation.

Modern synthesis of related halogenated carboxylic acids often involves the halogenation of a suitable precursor. For instance, the Hell-Volhard-Zelinski reaction is a well-established method for the α -halogenation of carboxylic acids.[\[4\]](#) This reaction proceeds via the formation of an acid halide intermediate, which then undergoes halogenation.

A general workflow for the synthesis of a halogenated carboxylic acid via a Hell-Volhard-Zelinski-type reaction is depicted below.


[Click to download full resolution via product page](#)

Caption: Generalized workflow for the Hell-Volhard-Zelinski reaction.

Biological Activity

One of the notable biological effects of **2,3-Dichloroisobutyric acid** is its influence on plant pigment synthesis. Research has shown that it can inhibit the synthesis of anthocyanins in the flowers of *Salvia splendens*. This effect leads to a change in flower color from red and purple to orange and yellow, suggesting that while anthocyanin production is hindered, the synthesis of carotenoid pigments is not affected.

The proposed mechanism for this activity involves the inhibition of key enzymes in the anthocyanin biosynthetic pathway.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of anthocyanin synthesis inhibition.

Experimental Protocols

Synthesis of α -Halo Carboxylic Acids (General Procedure)

The following is a general experimental protocol for the α -bromination of a carboxylic acid using the Hell-Volhard-Zelinski reaction. This serves as an illustrative example of how a halogenated carboxylic acid might be synthesized.

Materials:

- Carboxylic acid
- Red phosphorus (catalytic amount)
- Bromine
- Water
- Inert solvent (e.g., carbon tetrachloride)

Procedure:

- The carboxylic acid is dissolved in an inert solvent.
- A catalytic amount of red phosphorus is added to the mixture.
- Bromine is added dropwise to the reaction mixture. The reaction is typically initiated by gentle heating.
- The reaction is refluxed until the bromine color disappears.
- The reaction mixture is cooled, and water is carefully added to hydrolyze the intermediate acid bromide.
- The product, the α -bromo carboxylic acid, is isolated and purified by standard methods such as distillation or crystallization.

Note: This is a generalized procedure and the specific conditions for the synthesis of **2,3-Dichloroisobutyric acid** may vary.

Conclusion

While the historical origins of **2,3-Dichloroisobutyric acid** remain somewhat obscure in the readily available scientific record, its chemical properties and biological effects on plant biochemistry are documented. Further research into historical chemical archives may yet uncover the details of its initial discovery and synthesis. The information provided in this guide serves as a foundational resource for researchers and professionals interested in this particular halogenated carboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dichloroisobutyric Acid | C4H6Cl2O2 | CID 25246 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Butyric acid, 2,3-dichloro- | C4H6Cl2O2 | CID 534513 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dichloroisobutyric acid | CymitQuimica [cymitquimica.com]
- 4. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [discovery and history of 2,3-Dichloroisobutyric acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081814#discovery-and-history-of-2-3-dichloroisobutyric-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com